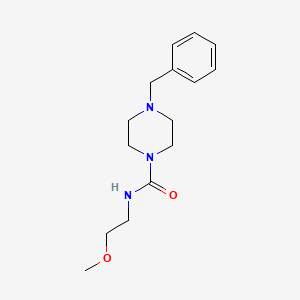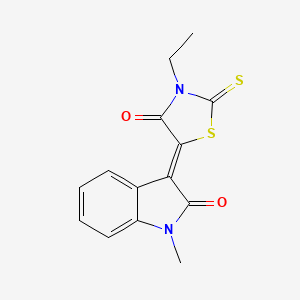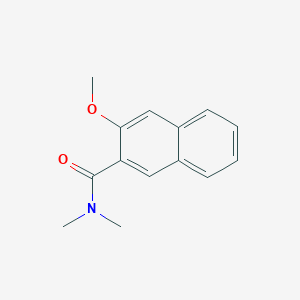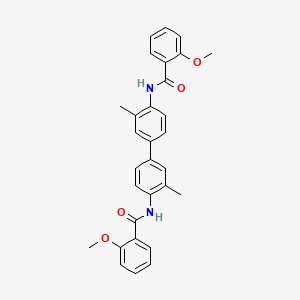![molecular formula C16H15ClO2 B4584007 3-[(2-chlorophenoxy)methyl]-2,5-dimethylbenzaldehyde](/img/structure/B4584007.png)
3-[(2-chlorophenoxy)methyl]-2,5-dimethylbenzaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules like 3-[(2-chlorophenoxy)methyl]-2,5-dimethylbenzaldehyde often involves multi-step chemical reactions. While specific synthesis pathways for this exact compound are not directly detailed, related methodologies provide insights. For instance, the synthesis of similar compounds often involves condensation reactions, where formaldehyde reacts with chlorophenols under acid-catalyzed conditions to yield by-products that are structurally related to the target compound (Ferguson, McCrindle, & Mcalees, 1989).
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their chemical behavior and applications. X-ray crystallography studies provide detailed insights into the molecular and crystal structures of related compounds, revealing their solid-state conformations and hydrogen-bonded supramolecular structures (Peralta et al., 2007). Such analyses are essential for the precise understanding of molecular interactions and properties.
Chemical Reactions and Properties
Chemical reactions involving 3-[(2-chlorophenoxy)methyl]-2,5-dimethylbenzaldehyde are expected to be influenced by its functional groups. Electrophilic substitution reactions, due to the presence of an aldehyde group, and reactions involving the ether linkage (phenoxy group), are significant. Studies on similar compounds illustrate various chemical behaviors, such as electrophilic aromatic substitution and reactions under catalytic conditions, which can be applied to understand the reactivity of our target compound (Uneyama, Hasegawa, Kawafuchi, & Torii*, 1983).
Physical Properties Analysis
The physical properties of organic compounds, including melting point, solubility, and crystal structure, are determined by their molecular structure. For compounds similar to 3-[(2-chlorophenoxy)methyl]-2,5-dimethylbenzaldehyde, crystallographic studies reveal the conformation of the molecules in solid state and their supramolecular arrangements, contributing to the understanding of their physical characteristics (Low et al., 2002).
Chemical Properties Analysis
Analyzing the chemical properties involves understanding the compound's reactivity, stability, and interaction with other molecules. The presence of specific functional groups such as aldehydes, ethers, and chlorophenyl moieties in 3-[(2-chlorophenoxy)methyl]-2,5-dimethylbenzaldehyde dictates its chemical behavior. The reactivity towards nucleophilic and electrophilic agents, and the potential for participating in addition reactions, are aspects derived from studying related compounds (Bacchi et al., 2004).
Applications De Recherche Scientifique
Photochemistry Applications
A study by Plíštil et al. (2006) discusses the photochemistry of related compounds, highlighting the potential of these chemicals in synthetic organic chemistry through photoenolization and cyclization reactions. Such reactions may offer novel pathways for synthesizing derivatives of 3-[(2-chlorophenoxy)methyl]-2,5-dimethylbenzaldehyde with unique properties for further applications in materials science or drug development (Plíštil, Šolomek, Wirz, Heger, & Klán, 2006).
Biocatalysis in Chemical Synthesis
Bühler et al. (2003) demonstrated the use of biocatalysis for the multistep oxidation of pseudocumene to 3,4-dimethylbenzaldehyde, illustrating the efficiency of microbial enzymes in synthesizing complex molecules. This approach could potentially be applied to synthesize 3-[(2-chlorophenoxy)methyl]-2,5-dimethylbenzaldehyde or its derivatives, offering eco-friendly and efficient alternatives to traditional chemical syntheses (Bühler, Bollhalder, Hauer, Witholt, & Schmid, 2003).
Luminescence Sensing
Shi et al. (2015) developed lanthanide(III)-organic frameworks sensitive to benzaldehyde derivatives, showcasing the potential of using 3-[(2-chlorophenoxy)methyl]-2,5-dimethylbenzaldehyde in constructing materials for chemical sensing. These frameworks could be tailored to detect specific organic compounds, offering applications in environmental monitoring and chemical analysis (Shi, Zhong, Guo, & Li, 2015).
Metal-Based Catalysis
Research by Homden and Redshaw (2008) on calixarenes in metal-based catalysis highlights the potential of utilizing derivatives of 3-[(2-chlorophenoxy)methyl]-2,5-dimethylbenzaldehyde in catalytic systems. These compounds could be used to construct complex molecular architectures for catalysis, potentially enhancing the efficiency and selectivity of chemical reactions (Homden & Redshaw, 2008).
Propriétés
IUPAC Name |
3-[(2-chlorophenoxy)methyl]-2,5-dimethylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-11-7-13(9-18)12(2)14(8-11)10-19-16-6-4-3-5-15(16)17/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOKPJYPSCMHIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C=O)C)COC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chlorophenoxy)methyl]-2,5-dimethylbenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol hydrochloride](/img/structure/B4583927.png)

![2-[4-(diphenylmethyl)-1-piperazinyl]-5-(3-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4583964.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4583976.png)


![methyl 2-({[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4583993.png)
![3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(2-furyl)-2-propen-1-one](/img/structure/B4583998.png)
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide](/img/structure/B4584002.png)
![5-[(5-nitro-2-furyl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4584016.png)
![5-{[(4-fluorophenyl)acetyl]amino}-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4584023.png)
![4-(methylthio)-3-(4-morpholinylcarbonyl)-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4584026.png)
![1-[(3-methylbutyl)thio]-4-(2-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4584038.png)
